molecular formula C8H16N2O2 B7919672 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone

Cat. No.: B7919672
M. Wt: 172.22 g/mol
InChI Key: FDNWTRLTWKJAJP-ZETCQYMHSA-N
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Description

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a methoxy group and an amino group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methoxy-piperidine and ethyl chloroacetate.

    Formation of Intermediate: The initial step involves the reaction of (S)-3-methoxy-piperidine with ethyl chloroacetate under basic conditions to form an intermediate ester.

    Hydrolysis and Amination: The intermediate ester is then hydrolyzed to form the corresponding acid, which is subsequently aminated to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as changes in neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylpropan-1-ol: A structurally similar compound with different substituents on the piperidine ring.

    2-Amino-1,3,5-triazine: Another compound with a similar amino group but different ring structure.

Uniqueness

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. Its methoxy group and chiral center make it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

2-amino-1-[(3S)-3-methoxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNWTRLTWKJAJP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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